molecular formula C15H17N3O2 B12068339 4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid isopropylamide

4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid isopropylamide

Cat. No.: B12068339
M. Wt: 271.31 g/mol
InChI Key: NYYJHVLVNPJUIP-UHFFFAOYSA-N
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Description

4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid isopropylamide is a pyridine-based compound featuring a phenoxy linker substituted with an amino group at the 3-position and an isopropylamide moiety at the pyridine-2-carboxylic acid position.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

4-(3-aminophenoxy)-N-propan-2-ylpyridine-2-carboxamide

InChI

InChI=1S/C15H17N3O2/c1-10(2)18-15(19)14-9-13(6-7-17-14)20-12-5-3-4-11(16)8-12/h3-10H,16H2,1-2H3,(H,18,19)

InChI Key

NYYJHVLVNPJUIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid isopropylamide typically involves a multi-step process. One common method includes the reaction of 4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid with isopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid isopropylamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid isopropylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid isopropylamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Modifications Evidence Source
4-(4-Amino-phenoxy)-pyridine-2-carboxylic acid methylamide C₁₃H₁₃N₃O₂ 243.26 Amino group at phenoxy 4-position ; methylamide
6-{[(2-fluorophenyl)methyl]amino}pyridine-3-carboxylic acid C₁₃H₁₁FN₂O₂ 246.24 Fluorine substituent ; amino group at pyridine-3-carboxylic acid
BI 605906 (Thienopyridine analog) C₁₇H₂₂F₂N₄O₃S₂ 432.51 Thieno[2,3-b]pyridine core ; difluoropropyl group

Structural and Functional Differences

Positional Isomerism: The compound 4-(4-Amino-phenoxy)-pyridine-2-carboxylic acid methylamide differs by the position of the amino group on the phenoxy ring (4- vs. 3-position) and the amide substituent (methyl vs. isopropyl). This minor alteration may significantly impact solubility and binding affinity in biological systems due to steric and electronic effects .

Heterocyclic Core Modifications: BI 605906 replaces the pyridine ring with a thieno[2,3-b]pyridine scaffold, introducing sulfur atoms and a fused thiophene ring. This modification enhances molecular rigidity and may influence metabolic stability or target selectivity .

Physicochemical Property Comparison

Property 4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid isopropylamide (Hypothetical) 4-(4-Amino-phenoxy)-pyridine-2-carboxylic acid methylamide BI 605906
Molecular Weight ~257.3 (estimated) 243.26 432.51
Polar Surface Area High (due to amino and amide groups) Similar Moderate (S-containing core)
LogP ~1.5–2.0 (predicted) ~1.2–1.8 ~3.2 (lipophilic)

Research Findings and Implications

Bioactivity Trends: Methylamide derivatives (e.g., 4-(4-Amino-phenoxy)-pyridine-2-carboxylic acid methylamide) are often explored as kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets . The isopropylamide variant may exhibit enhanced hydrophobic interactions. Thienopyridine analogs like BI 605906 demonstrate efficacy in preclinical models of inflammation, attributed to their sulfur-rich cores enhancing target engagement .

Synthetic Accessibility :

  • The isopropylamide group in the target compound may complicate synthesis compared to methylamide analogs, requiring optimized coupling reagents or protection strategies.

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